molecular formula C4H3ClF3NO2 B12280377 (2,2,2-Trifluoro-acetylamino)-acetyl chloride

(2,2,2-Trifluoro-acetylamino)-acetyl chloride

Cat. No.: B12280377
M. Wt: 189.52 g/mol
InChI Key: QHSRPJMYSWPKMW-UHFFFAOYSA-N
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Description

Acetylchloride,[(trifluoroacetyl)amino]- is a chemical compound known for its unique properties and applications in various fields. It is a derivative of acetyl chloride, where the acetyl group is substituted with a trifluoroacetyl group. This compound is characterized by its high reactivity and is often used in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetylchloride,[(trifluoroacetyl)amino]- typically involves the reaction of trifluoroacetic acid with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

CF3COOH+SOCl2CF3COCl+SO2+HCl\text{CF}_3\text{COOH} + \text{SOCl}_2 \rightarrow \text{CF}_3\text{COCl} + \text{SO}_2 + \text{HCl} CF3​COOH+SOCl2​→CF3​COCl+SO2​+HCl

Industrial Production Methods

On an industrial scale, the production of Acetylchloride,[(trifluoroacetyl)amino]- involves the chlorination of fluoral with chlorine in the presence of an active carbon catalyst. This method is efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions

Acetylchloride,[(trifluoroacetyl)amino]- undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form trifluoroacetic acid.

    Reduction: Reduction reactions can convert it into less reactive compounds.

    Substitution: It readily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with Acetylchloride,[(trifluoroacetyl)amino]- include amines, alcohols, and alkalis. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include trifluoroacetic acid, trifluoroacetamides, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Acetylchloride,[(trifluoroacetyl)amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetylchloride,[(trifluoroacetyl)amino]- involves its high reactivity towards nucleophiles. The trifluoroacetyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetylchloride,[(trifluoroacetyl)amino]- is unique due to the presence of both the trifluoroacetyl and amino groups, which confer distinct reactivity and applications compared to its analogs .

Properties

Molecular Formula

C4H3ClF3NO2

Molecular Weight

189.52 g/mol

IUPAC Name

2-[(2,2,2-trifluoroacetyl)amino]acetyl chloride

InChI

InChI=1S/C4H3ClF3NO2/c5-2(10)1-9-3(11)4(6,7)8/h1H2,(H,9,11)

InChI Key

QHSRPJMYSWPKMW-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)Cl)NC(=O)C(F)(F)F

Origin of Product

United States

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